REACTION_CXSMILES
|
[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[CH:10][C:11]([O:13]C)=[O:12])[CH2:3]2>Cl>[ClH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[CH:10][C:11]([OH:13])=[O:12])[CH2:3]2 |f:0.1,3.4|
|
Name
|
Methyl quinuclidin-3-ylideneacetate hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.N12CC(C(CC1)CC2)=CC(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution evaporated to dryness
|
Reaction Time |
3 d |
Name
|
quinuclidin-3-ylidene acetic acid hydrochloride
|
Type
|
product
|
Smiles
|
Cl.N12CC(C(CC1)CC2)=CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |